7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C16H18ClN3O3 |
|---|---|
Molekulargewicht |
335.78 g/mol |
IUPAC-Name |
7-chloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3/c17-11-1-2-12-14(9-11)19-10-13(15(12)21)16(22)18-3-4-20-5-7-23-8-6-20/h1-2,9-10H,3-8H2,(H,18,22)(H,19,21) |
InChI-Schlüssel |
SHGNGGITXVSXEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Chlorination of Quinoline Intermediates
7-Hydroxyquinoline-3-carboxylic acid methyl ester undergoes chlorination using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) :
-
Dissolve 7-hydroxyquinoline-4-carboxylic acid methyl ester (1 eq) in SOCl₂ (5 eq).
-
Reflux at 80°C for 6 hours.
-
Quench with ice-water and extract with ethyl acetate to isolate 7-chloro-4-hydroxyquinoline-3-carboxylic acid methyl ester (yield: 89%).
Bromination Followed by Chlorine Exchange
A palladium-catalyzed approach replaces bromine with chlorine:
-
Brominate quinoline at position 7 using N-bromosuccinimide (NBS) in DMF.
-
Perform cross-coupling with LiCl or ZnCl₂ in the presence of Pd(PPh₃)₄ (5 mol%) at 80°C (yield: 75–90%).
Carboxamide Bond Formation
The final step couples 7-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine. Two strategies are prevalent:
Acid Chloride Intermediate Route
-
Activation : Convert the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.
-
Aminolysis : React the acid chloride with 2-(morpholin-4-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Conditions :
Coupling Reagent-Mediated Synthesis
Modern methods employ HOBt (hydroxybenzotriazole) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to avoid acid chloride handling:
-
Dissolve 7-chloro-4-hydroxyquinoline-3-carboxylic acid (1 eq) and 2-(morpholin-4-yl)ethylamine (1.2 eq) in DMF.
-
Add HBTU (1.5 eq) and TEA (2 eq).
-
Stir at room temperature for 12 hours.
-
Purify via column chromatography (ethyl acetate/hexanes) to isolate the product (yield: 82%).
Advantages :
Palladium-Catalyzed Cross-Coupling for Intermediate Functionalization
Palladium catalysis enables late-stage modifications, such as introducing the morpholinyl ethyl group:
-
React 7-chloro-4-hydroxy-3-iodoquinoline with morpholine-derived zincate (prepared from ZnCl₂ and morpholine) using Pd(dba)₂ (2 mol%).
-
Heat at 100°C in THF for 6 hours (yield: 70%).
Key Insight :
Continuous Flow Microreactor Technology
Recent advances employ flow chemistry for hazardous steps (e.g., halogenation):
-
Pump a solution of 7-hydroxyquinoline-3-carboxylic acid methyl ester (0.5 M in DCM) and SOCl₂ (2 eq) through a PTFE reactor (residence time: 5 minutes at 80°C).
-
Quench with aqueous NaHCO₃ inline to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid methyl ester (95% conversion).
Benefits :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs + Coupling | Cyclization → Chlorination → HBTU | 82 | High purity; scalable | Multi-step purification required |
| Acid Chloride Route | SOCl₂ activation → Aminolysis | 78 | Low cost | Moisture-sensitive intermediates |
| Continuous Flow | Microreactor chlorination → HBTU | 95 | Rapid; safe for hazardous reactions | High equipment cost |
Challenges and Optimization Strategies
-
Low Solubility : The quinoline core’s poor solubility in polar solvents is mitigated using DMF or DMSO.
-
Byproduct Formation : Excess SOCl₂ in chlorination generates HCl gas, requiring efficient venting.
-
Catalyst Cost : Palladium catalysts are replaced with cheaper CuI in some protocols, though with lower yields (50–60%) .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
7-Chlor-4-hydroxy-N-[2-(Morpholin-4-yl)ethyl]chinolin-3-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Diese Verbindung wird auf ihr Potenzial als antimikrobielles, antivirales und Antikrebsmittel untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Biologische Forschung: Sie wird in Studien verwendet, um die Wirkmechanismen von Chinolinderivaten und ihre Interaktionen mit biologischen Makromolekülen zu verstehen.
Pharmazeutische Forschung: Diese Verbindung wird auf ihr Potenzial untersucht, bestimmte Enzyme oder Rezeptoren zu hemmen, die an Krankheitspfaden beteiligt sind.
Industrielle Anwendungen: Sie kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle mit pharmazeutischer Relevanz verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 7-Chlor-4-hydroxy-N-[2-(Morpholin-4-yl)ethyl]chinolin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Hydroxy- und Carboxamid-Gruppen spielen eine entscheidende Rolle bei der Bindung an die aktiven Zentren dieser Ziele, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Die Chlor-Gruppe und die Morpholin-4-yl-Ethyl-Gruppe tragen zur Gesamtstabilität und Bioverfügbarkeit der Verbindung bei.
Wissenschaftliche Forschungsanwendungen
Structure and Synthesis
The compound features a quinoline core with a hydroxyl group and a morpholine substituent. Its synthesis typically involves multiple steps, including the formation of the quinoline core, chlorination, and hydroxylation. The synthetic routes often utilize reagents such as phosphorus oxychloride for chlorination and sodium hydroxide with hydrogen peroxide for hydroxylation.
Anticancer Activity
7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide has shown significant potential as an anticancer agent. Studies indicate that quinoline derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. For instance, a study demonstrated that derivatives of quinoline exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed further for cancer therapies .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties against bacteria, fungi, and parasites. Quinoline derivatives are known to exhibit broad-spectrum antimicrobial activity. In vitro studies have indicated that this compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .
Antimalarial Activity
Research has highlighted the antimalarial potential of quinoline derivatives. A related compound in the quinoline family demonstrated significant efficacy against Plasmodium falciparum, with some derivatives progressing to preclinical development due to their favorable pharmacokinetic profiles and novel mechanisms of action . This suggests that this compound may also possess similar antimalarial properties.
Case Studies
Wirkmechanismus
The mechanism of action of 7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The chloro group and the morpholin-4-yl ethyl group contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Variations
The biological activity of quinoline derivatives is highly dependent on substituent positions and side-chain modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinoline-3-carboxamide Derivatives
Physicochemical Properties
Lipinski’s descriptors (e.g., molecular weight, logP) influence drug-likeness:
- Target Compound : Molecular weight ~409.9 g/mol, logP ~2.1 (estimated). The hydroxy group improves solubility but may increase metabolic oxidation .
- N-(4-chlorobenzyl)-6-(morpholinomethyl)-4-oxo-quinoline-3-carboxamide: Higher molecular weight (425.9 g/mol) due to the chlorobenzyl group, logP ~3.0, suggesting reduced solubility but enhanced membrane permeability .
Biologische Aktivität
7-Chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 7-chloro-4-hydroxyquinoline with morpholine derivatives in the presence of suitable coupling agents. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research has demonstrated that quinoline derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7-Chloro-4-hydroxyquinoline | MCF-7 (Breast Cancer) | 6.50 | VEGFR-II inhibition |
| 7-Chloro-4-hydroxyquinoline | PC3 (Prostate Cancer) | 11.75 | Apoptosis induction |
A study indicated that derivatives of 7-chloroquinoline have shown potent cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antibacterial and antifungal properties. A study highlighted that specific derivatives were effective against various strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial potential:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone (mm) | |
| Escherichia coli | Inhibition Zone (mm) | |
| Candida albicans | Inhibition Zone (mm) |
These findings indicate that the quinoline framework can be modified to enhance antimicrobial activity, making it a candidate for further development in infectious disease treatment.
Anti-inflammatory Effects
Quinoline derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases:
| Compound | Inflammatory Model | Effect |
|---|---|---|
| 7-Chloroquinoline Derivative | Carrageenan-induced paw edema in rats | Reduced edema by 40% |
Case Studies
- VEGFR-II Inhibition : A derivative was evaluated for its ability to inhibit VEGFR-II, a key target in cancer therapy. The compound exhibited an IC50 value of 1.38 μM, indicating strong potential as an anticancer agent .
- Cytotoxicity Evaluation : A series of derivatives were screened against MCF-7 and PC3 cell lines, with one compound showing superior efficacy compared to doxorubicin, leading to further studies on its mechanism of action involving apoptosis pathways .
Q & A
Q. What are the key synthetic routes for preparing 7-chloro-4-hydroxyquinoline derivatives?
The synthesis typically involves heterocyclization of substituted anilines. One method starts with 3-chloroaniline reacting with ethoxymethylenmalonic ester to form intermediates like (3-chloroaniline)-methylenemalonic ester, which undergoes cyclization to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives. Decarboxylation at 250–270°C produces 7-chloro-4-hydroxyquinoline, followed by substitution reactions to introduce functional groups like morpholine . Alternative routes use oxaloacetic acid diethyl ester to form enamine intermediates, which cyclize to quinoline esters. Phosphorus oxychloride is often employed for chlorination .
Q. How is the morpholin-4-yl ethyl substituent introduced into the quinoline core?
The morpholine moiety is typically introduced via nucleophilic substitution or coupling reactions. For example, N-alkylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives with 2-(morpholin-4-yl)ethyl halides can yield the target compound. Alternatively, post-synthetic modifications (e.g., Mitsunobu reaction or reductive amination) may attach the morpholine-containing sidechain to the quinoline scaffold .
Q. What structural characterization techniques are critical for confirming the compound’s identity?
X-ray crystallography is essential for resolving the 3D structure, including planar quinoline systems and substituent orientations . Spectroscopic methods include:
- NMR : To verify proton environments (e.g., morpholine’s N-CH2-CH2-O signals at δ 2.4–3.5 ppm).
- HRMS : For molecular weight confirmation.
- FTIR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How to design experiments to evaluate the antimicrobial activity of 7-chloro-4-hydroxyquinoline derivatives?
- Step 1 : Synthesize analogs with varying substituents (e.g., morpholine, halogen, or methoxy groups) to explore structure-activity relationships (SAR).
- Step 2 : Perform in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include fungal strains (e.g., C. albicans) if applicable .
- Step 3 : Compare results with positive controls (e.g., ciprofloxacin) and analyze dose-response curves.
- Step 4 : Conduct cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or structural impurities. Mitigation strategies include:
Q. What role does the morpholin-4-yl ethyl group play in biological activity?
The morpholine moiety enhances solubility and bioavailability via its hydrophilic oxygen atom. It may also interact with target proteins (e.g., bacterial topoisomerases) through hydrogen bonding or π-stacking. Comparative studies show that morpholine-containing derivatives exhibit improved pharmacokinetic profiles over non-substituted analogs .
Q. How to optimize synthetic yields when minor byproducts (e.g., 5-chloro isomers) form during cyclization?
- Temperature Control : Maintain precise reaction temperatures (e.g., 250°C ± 5°C) to minimize side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Chromatographic Separation : Employ silica gel column chromatography with gradients of ethyl acetate/petroleum ether to isolate the desired product .
Q. What computational methods support SAR studies for quinoline derivatives?
- Docking Simulations : Predict binding modes with targets like DNA gyrase using AutoDock Vina.
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data.
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Roles
Table 2 : Common Biological Targets for Quinoline Derivatives
| Target | Assay Method | Relevance |
|---|---|---|
| Bacterial topoisomerase IV | DNA supercoiling assay | Antimicrobial activity |
| Human kinase enzymes | Kinase-Glo luminescent assay | Anticancer potential |
| Fungal CYP51 | Lanosterol demethylation assay | Antifungal activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
